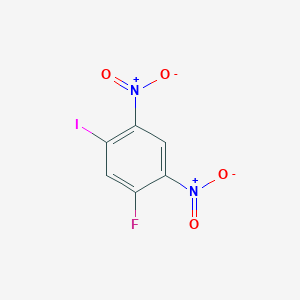

1-Fluoro-5-iodo-2,4-dinitrobenzene

Description

Significance of Polysubstituted Aromatic Systems in Contemporary Synthetic Design

Polysubstituted aromatic systems are fundamental building blocks in modern organic synthesis. The precise arrangement of various functional groups on a benzene (B151609) ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. researchgate.netnih.gov The ability to strategically construct these complex scaffolds is crucial for creating new drugs, agrochemicals, and advanced materials with tailored functions. wikipedia.org The synthetic planning for these molecules often involves a retrosynthetic approach, where the order of substituent introduction is critical and governed by the directing effects of the groups already present on the ring. nih.govnih.gov

Overview of Dinitrobenzene Frameworks in Chemical Research

Dinitrobenzene derivatives are a significant class of compounds in chemical research, primarily due to the strong electron-withdrawing nature of the two nitro groups. rsc.orgsigmaaldrich.com This feature renders the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. acs.orgnih.govresearchgate.net Compounds like 1-fluoro-2,4-dinitrobenzene (B121222), also known as Sanger's reagent, have historical significance in protein sequencing and continue to be used as derivatizing agents. wikipedia.orgacs.org The reactivity of dinitrobenzenes is well-documented, with the positions ortho and para to the nitro groups being highly activated towards nucleophilic attack. rsc.orgresearchgate.netvaia.com The study of various dinitrobenzene isomers, such as 1,2-, 1,3-, and 1,4-dinitrobenzene, has provided a deep understanding of their properties and reaction mechanisms. rsc.org

Structural and Electronic Context of 1-Fluoro-5-iodo-2,4-dinitrobenzene within Aromatic Halogen Compounds

The compound 1-Fluoro-5-iodo-2,4-dinitrobenzene presents a fascinating case study in substituent effects. It features a benzene ring adorned with two powerful electron-withdrawing nitro groups and two different halogen atoms, fluorine and iodine.

The electronic properties of this molecule are governed by a combination of inductive and resonance effects of its substituents. The nitro groups are strongly electron-withdrawing through both resonance and induction, significantly deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack. google.com

Halogens exhibit a dual electronic nature. They are inductively electron-withdrawing due to their electronegativity, but they can also donate electron density to the aromatic ring via resonance through their lone pairs. google.com In the case of fluorine, its high electronegativity makes the inductive effect dominant. For iodine, the inductive effect is weaker, and its larger, more polarizable nature can influence its interaction with the aromatic system. The presence of both a highly electronegative fluorine and a larger, more polarizable iodine on the same dinitrophenyl ring creates a unique electronic environment that could lead to selective reactivity at different positions.

Below is a table summarizing the key properties of 1-Fluoro-5-iodo-2,4-dinitrobenzene.

| Property | Value |

| Molecular Formula | C₆H₂FIN₂O₄ |

| Molecular Weight | 311.99 g/mol |

| CAS Number | 38636-12-3 |

This data is compiled from publicly available chemical databases.

Research Gaps and Motivations for In-depth Study of 1-Fluoro-5-iodo-2,4-dinitrobenzene

Despite the rich chemistry of its parent compounds, 1-Fluoro-5-iodo-2,4-dinitrobenzene remains a sparsely studied molecule. A comprehensive literature search reveals a significant lack of detailed research findings on its synthesis, spectroscopic characterization, and reactivity. While basic properties are listed in chemical supplier catalogs, dedicated research articles exploring its unique potential are conspicuously absent.

This presents a clear research gap and a strong motivation for further investigation. Key questions that warrant exploration include:

Selective Synthesis: Developing an efficient and regioselective synthesis for this specific isomer is a primary challenge. While methods for producing related compounds like 1,5-difluoro-2,4-dinitrobenzene (B51812) exist, a dedicated route to 1-fluoro-5-iodo-2,4-dinitrobenzene needs to be established.

Reactivity and Regioselectivity: A detailed study of its reactivity in nucleophilic aromatic substitution reactions is crucial. How does the presence of both fluorine and iodine affect the rate and regioselectivity of the reaction? Can one halogen be selectively displaced over the other by varying reaction conditions or the nature of the nucleophile?

Spectroscopic and Structural Analysis: A thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide invaluable insights into its precise structure and electronic distribution.

Applications in Synthesis: Exploring its utility as a building block for more complex molecules is a significant motivator. The differential reactivity of the two halogen atoms could be exploited in sequential substitution reactions to construct intricate molecular architectures. nih.gov

The study of 1-Fluoro-5-iodo-2,4-dinitrobenzene could provide a deeper understanding of the subtle interplay of electronic and steric effects in highly substituted aromatic systems. The knowledge gained from such studies would not only fill a gap in the chemical literature but also potentially unlock new synthetic methodologies and lead to the development of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-5-iodo-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FIN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQGTCFSWCYXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FIN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959477 | |

| Record name | 1-Fluoro-5-iodo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38636-12-3 | |

| Record name | NSC10245 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-5-iodo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 1 Fluoro 5 Iodo 2,4 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism for this compound involves the initial attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of a leaving group. The presence of two nitro groups and two different halogens on the benzene (B151609) ring dictates the regioselectivity and rate of these reactions.

Detailed Mechanistic Investigation of Halogen Displacement (Iodine, Fluorine)

In SNAr reactions involving 1-Fluoro-5-iodo-2,4-dinitrobenzene, the fluorine atom at the C1 position is the primary site of nucleophilic attack and subsequent displacement. The mechanism proceeds in two principal steps:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bonded to the fluorine (C1). This carbon is highly electron-poor (electrophilic) due to the powerful inductive and resonance effects of the nitro groups at the ortho (C2) and para (C4) positions. This initial attack is typically the rate-determining step in the absence of specific catalytic effects. rsc.org

Formation of the Intermediate: The addition of the nucleophile breaks the aromaticity of the ring and forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.

Formation and Stability of Meisenheimer Complexes

The formation of a Meisenheimer complex is the hallmark of the SNAr mechanism. When a nucleophile attacks C1 of 1-Fluoro-5-iodo-2,4-dinitrobenzene, the resulting anionic intermediate is stabilized by the delocalization of its negative charge onto the electron-withdrawing nitro groups at the C2 and C4 positions.

Impact of Nitro Groups on Aromatic Ring Activation for SNAr

The two nitro groups are essential for the high reactivity of 1-Fluoro-5-iodo-2,4-dinitrobenzene in SNAr reactions. Their placement is critical:

Ortho Nitro Group (at C2): This group activates the C1 position through a strong electron-withdrawing inductive effect and, more importantly, provides resonance stabilization for the Meisenheimer intermediate.

Para Nitro Group (at C4): This group also provides powerful resonance stabilization for the intermediate, delocalizing the negative charge across the entire ring system.

Without these strongly deactivating groups, nucleophilic aromatic substitution on a benzene ring is extremely difficult. The nitro groups function by lowering the energy of the transition state leading to the Meisenheimer complex, thereby accelerating the reaction. nih.gov The iodine at the C5 position is meta to both nitro groups and does not interfere with their primary role in activating the ring and stabilizing the reaction intermediate.

Kinetics of SNAr Reactions with Various Nucleophiles

The rate of SNAr reactions is highly dependent on the nature of the attacking nucleophile and the solvent system used.

Influence of Nucleophile Basicity and Steric Hindrance

Kinetic studies on the analogous 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) with a range of nucleophiles provide clear insights into these factors.

Basicity: For a series of related nucleophiles, such as primary amines, the reaction rate generally increases with increasing basicity. A kinetic study of DNFB with various primary amines, including the highly reactive hydrazine, showed an excellent linear Brønsted-type correlation (a plot of log of the rate constant vs. pKa of the nucleophile). koreascience.kr This relationship indicates that a more basic, electron-rich nucleophile can more effectively attack the electron-deficient carbon of the aromatic ring.

Steric Hindrance: The rate of reaction is sensitive to the steric bulk of the nucleophile. For instance, the reactions of DNFB with n-butylamine, s-butylamine, and t-butylamine in benzene show that the second-order rate coefficients decrease as the steric hindrance around the nitrogen atom increases. rsc.org The bulky t-butylamine reacts significantly slower than the less hindered n-butylamine.

These principles are directly applicable to 1-Fluoro-5-iodo-2,4-dinitrobenzene. The presence of the large iodine atom at C5 may introduce additional steric hindrance for very bulky nucleophiles, potentially slowing the reaction rate compared to its non-iodinated counterpart, though this effect would be secondary to the steric properties of the nucleophile itself.

| Nucleophile | Relative Reactivity Trend | Key Factor | Reference |

|---|---|---|---|

| Hydrazine | High | High basicity and α-effect | koreascience.kr |

| n-Butylamine | High | Low steric hindrance | rsc.org |

| s-Butylamine | Medium | Moderate steric hindrance | rsc.org |

| t-Butylamine | Low | High steric hindrance | rsc.org |

Solvent Effects on Reaction Rates and Mechanisms

The choice of solvent has a profound impact on the kinetics of SNAr reactions. Studies on the reaction of DNFB with piperidine (B6355638) in a variety of aprotic solvents demonstrate that the solvent can influence not only the reaction rate but also the rate-limiting step of the mechanism. rsc.org

The reaction is often subject to base catalysis, where a second molecule of the amine nucleophile assists in the proton transfer and expulsion of the leaving group from the Meisenheimer complex. The magnitude of this catalysis depends heavily on the solvent.

In solvents like benzene, toluene (B28343), and dioxane, the reaction exhibits strong base catalysis, implying that the decomposition of the Meisenheimer complex (the second step) is rate-limiting. rsc.org

In aprotic solvents that can act as hydrogen-bond donors (HBD), such as chloroform (B151607) and dichloromethane, base catalysis is absent. rsc.org These solvents assist in stabilizing the departing fluoride ion through hydrogen bonding, which accelerates the second step to the point where the initial formation of the Meisenheimer complex becomes rate-limiting. rsc.org

This behavior is expected to be identical for 1-Fluoro-5-iodo-2,4-dinitrobenzene, as the solvent interacts primarily with the nucleophile and the leaving group, aspects of the reaction that are unchanged by the C5-iodo substituent.

| Solvent | Relative Rate (kA) | Base Catalysis Observed | Probable Rate-Limiting Step | Reference |

|---|---|---|---|---|

| Benzene | Low | Yes | Step 2 (Intermediate Decomposition) | rsc.org |

| Ethyl Acetate (B1210297) | Medium | Yes | Step 2 (Intermediate Decomposition) | rsc.org |

| Chloroform | High | No | Step 1 (Intermediate Formation) | rsc.org |

| Acetonitrile | High | No | Step 1 (Intermediate Formation) | rsc.org |

Temperature Dependence and Activation Parameters

The reaction of 1-Fluoro-5-iodo-2,4-dinitrobenzene with nucleophiles is expected to proceed via a nucleophilic aromatic substitution (SNA_r) mechanism. The two strongly electron-withdrawing nitro groups at the ortho and para positions to the fluorine atom significantly stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution of the highly electronegative fluorine atom.

While specific activation parameters for 1-Fluoro-5-iodo-2,4-dinitrobenzene are not documented, studies on the analogous compound, 1-fluoro-2,4-dinitrobenzene (DNFB), provide valuable insights. The kinetics of the reaction between DNFB and piperidine have been studied in various aprotic solvents. rsc.org These studies indicate that the rate of reaction is influenced by the solvent's ability to stabilize the transition state and the intermediate. rsc.org For instance, in many aprotic solvents, the detachment of the fluoride ion is the rate-limiting step. rsc.org However, in hydrogen-bond donor solvents, which can assist in the departure of the fluoride, the formation of the intermediate becomes rate-determining. rsc.org

For the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine in various hydroxylic solvents, the activation parameters have been determined, as shown in the table below.

Table 1: Activation Parameters for the Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine in Hydroxylic Solvents

| Solvent | Temperature (°C) | k (10⁻³ L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| Methanol | 25 | 1.35 | 58.5 | -105 |

| Ethanol | 25 | 2.03 | 55.6 | -113 |

| 1-Propanol | 25 | 1.88 | 54.8 | -117 |

| 2-Propanol | 25 | 0.95 | 56.0 | -121 |

| 1-Butanol | 25 | 2.15 | 52.3 | -125 |

Data sourced from studies on 1-chloro-2,4-dinitrobenzene.

It is anticipated that the reaction of 1-Fluoro-5-iodo-2,4-dinitrobenzene would exhibit similar trends, with the highly polarizable iodine atom at the 5-position likely having a minor electronic influence on the rate of nucleophilic substitution at the 1-position compared to the dominant effect of the nitro groups. The primary role of temperature would be to provide the necessary activation energy for the formation of the Meisenheimer complex and the subsequent expulsion of the fluoride ion.

Transition Metal-Mediated Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 1-Fluoro-5-iodo-2,4-dinitrobenzene opens up avenues for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a highly effective method for forming C-C bonds. libretexts.orgwikipedia.org In the case of 1-Fluoro-5-iodo-2,4-dinitrobenzene, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-fluorine bond. This selectivity is a well-established principle in cross-coupling chemistry.

While specific examples with 1-Fluoro-5-iodo-2,4-dinitrobenzene are not reported, the Suzuki-Miyaura coupling of nitroarenes has been demonstrated. mdpi.com The reaction of various aryl halides with organoboron reagents proceeds under palladium catalysis to yield biaryl compounds. libretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. yonedalabs.com

For 1-Fluoro-5-iodo-2,4-dinitrobenzene, a typical Suzuki-Miyaura reaction would be expected to proceed as follows:

Reaction Scheme: 1-Fluoro-5-iodo-2,4-dinitrobenzene + R-B(OH)₂ --(Pd catalyst, base)--> 1-Fluoro-5-R-2,4-dinitrobenzene

The electron-withdrawing nitro groups can sometimes complicate the catalytic cycle, but successful couplings of nitroarenes have been achieved, often requiring specific ligand systems to promote the desired transformation. mdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction would selectively occur at the C-I bond of 1-Fluoro-5-iodo-2,4-dinitrobenzene.

The reaction is highly versatile and tolerates a wide range of functional groups. numberanalytics.com However, the presence of strongly electron-withdrawing nitro groups can sometimes present challenges. For instance, in one study, the amination of 1-iodo-4-nitrobenzene (B147127) yielded only a trace amount of the desired product under certain conditions. nih.gov Despite this, the Buchwald-Hartwig amination has been successfully applied to a variety of substrates, and with appropriate catalyst and ligand selection, the amination of 1-Fluoro-5-iodo-2,4-dinitrobenzene is expected to be feasible. nih.gov

Reaction Scheme: 1-Fluoro-5-iodo-2,4-dinitrobenzene + R¹R²NH --(Pd catalyst, base)--> N-(4-Fluoro-2,6-dinitrophenyl)-R¹R²-amine

Other Coupling Chemistries Involving Iodine and Fluorine Substituents

The differential reactivity of the C-I and C-F bonds allows for sequential cross-coupling reactions. The C-I bond can be selectively functionalized first using standard palladium-catalyzed reactions. The remaining C-F bond, while generally unreactive in typical palladium catalysis, could potentially undergo nucleophilic aromatic substitution under suitable conditions, as discussed in section 3.2. This orthogonality provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution on the 1-Fluoro-5-iodo-2,4-dinitrobenzene ring is expected to be extremely difficult. The two nitro groups are powerful deactivating groups, withdrawing electron density from the benzene ring and making it highly electron-deficient. quora.comyoutube.com Any electrophilic attack would be significantly slower than on benzene itself.

In the hypothetical case of an electrophilic substitution reaction, the directing effects of the existing substituents would come into play. The nitro groups are meta-directing, while the halogen atoms (fluoro and iodo) are ortho, para-directing. youtube.com However, the strong deactivating effect of the nitro groups would dominate, directing any potential incoming electrophile to the positions meta to them. In this molecule, the only available position is C6, which is ortho to the iodine and meta to both nitro groups. The fluorine at C1 would also direct ortho and para, but its influence would be overshadowed by the powerful nitro groups. Therefore, if any electrophilic substitution were to occur, it would most likely take place at the C6 position. Studies on the chlorination of 1,3-dinitrobenzene (B52904) and 1-chloro-2,4-dinitrobenzene have shown that substitution occurs, albeit under harsh conditions. rsc.org

Reduction Reactions of Nitro Groups

The reduction of the nitro groups in 1-Fluoro-5-iodo-2,4-dinitrobenzene to amino groups is a feasible and synthetically useful transformation. A variety of reagents can be employed for this purpose, and the choice of reagent can allow for chemoselective reduction.

Several methods have been developed for the selective reduction of nitro groups in the presence of other functional groups, including halogens. acs.orgacs.orgnih.govnih.govrsc.org For instance, catalytic hydrogenation using specific catalysts like platinum on carbon has been shown to selectively reduce nitro groups without affecting aryl halides. stackexchange.com Other reagents such as tin(II) chloride in the presence of hydrochloric acid are also effective for the chemoselective reduction of aromatic nitro compounds. stackexchange.com

In the case of dinitro compounds, it is often possible to selectively reduce one nitro group to an amine, yielding a nitroaniline derivative. stackexchange.comdtic.milspcmc.ac.inmdpi.com The relative positions of the nitro groups and other substituents can influence which nitro group is preferentially reduced. stackexchange.com For 1-Fluoro-5-iodo-2,4-dinitrobenzene, the two nitro groups are in different steric and electronic environments, which could potentially allow for selective reduction of one over the other under carefully controlled conditions.

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent | Conditions | Selectivity |

|---|---|---|

| H₂, Pt/C | Low pressure | Reduces nitro groups, typically preserves aryl halides. |

| SnCl₂·2H₂O | Ethanol, heat | Reduces nitro groups in the presence of various functional groups. stackexchange.com |

| Fe, NH₄Cl | Aqueous ethanol, reflux | Commonly used for nitro group reduction. |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can often selectively reduce one nitro group in dinitro compounds. stackexchange.com |

This table provides a general overview of reagents and their typical selectivities.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-Fluoro-5-iodo-2,4-dinitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would be employed to map out the electronic environments of the hydrogen, carbon, and fluorine atoms, respectively.

Proton (¹H) NMR for Aromatic Proton Environments

The ¹H NMR spectrum of 1-Fluoro-5-iodo-2,4-dinitrobenzene is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The electron-withdrawing nature of the two nitro groups and the halogen substituents would cause these protons to be significantly deshielded, resulting in chemical shifts (δ) appearing at a high frequency (downfield). The relative positions of these signals and their splitting patterns (multiplicity), governed by spin-spin coupling with the adjacent fluorine atom and with each other, would be critical in assigning them to their specific locations on the aromatic ring.

Carbon (¹³C) NMR for Aromatic Carbon Framework

A ¹³C NMR spectrum would reveal the electronic environment of each of the six carbon atoms in the benzene ring. The carbon atoms bonded to the fluorine, iodine, and nitro groups would exhibit characteristic chemical shifts. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), a key indicator of a direct C-F bond. The carbons bearing the nitro groups would be significantly deshielded due to the strong electron-withdrawing effect of the -NO₂ groups. The carbon attached to the iodine atom would also have a distinct chemical shift influenced by the halogen's electronegativity and size.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Fluoro-5-iodo-2,4-dinitrobenzene would be expected to show strong absorption bands characteristic of the nitro groups (asymmetric and symmetric stretching vibrations typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C-F stretching vibration would likely be observed in the 1100-1250 cm⁻¹ region. The C-I stretching vibration would be found at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro groups often gives a strong Raman signal. The aromatic ring vibrations would also be prominent.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Asymmetric NO₂ Stretch | 1500-1560 |

| Symmetric NO₂ Stretch | 1335-1385 |

| C-F Stretch | 1100-1250 |

| C-I Stretch | <600 |

Mass Spectrometry (MS) in Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For 1-Fluoro-5-iodo-2,4-dinitrobenzene, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₆H₂FIN₂O₄).

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the exact arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the solid-state conformation of 1-Fluoro-5-iodo-2,4-dinitrobenzene, including bond lengths, bond angles, and torsional angles.

Hypothetical Crystallographic Data:

While specific data is unavailable, a hypothetical crystallographic analysis would likely reveal key structural features. The planarity of the benzene ring would be of interest, as would any slight deviations caused by the sterically demanding iodo and nitro substituents. The orientation of the nitro groups relative to the plane of the benzene ring is a critical parameter, as it influences the electronic properties of the molecule.

Intermolecular interactions are also a crucial aspect revealed by X-ray crystallography. In a hypothetical crystal lattice of 1-Fluoro-5-iodo-2,4-dinitrobenzene, one would anticipate a variety of non-covalent interactions. These could include halogen bonding involving the iodine atom, as well as π-π stacking interactions between the electron-deficient aromatic rings. The presence and nature of these interactions would govern the packing of the molecules in the crystal and influence physical properties such as melting point and solubility.

Table 1: Hypothetical Crystallographic Parameters for 1-Fluoro-5-iodo-2,4-dinitrobenzene

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1132.2 |

| Z | 4 |

Advanced Spectroscopic Methods for Reactivity and Mechanistic Probes (e.g., Circular Dichroism for derivatized chiral analogs)

To probe the reactivity and reaction mechanisms of 1-Fluoro-5-iodo-2,4-dinitrobenzene, various advanced spectroscopic techniques could be employed.

Circular Dichroism (CD) Spectroscopy for Chiral Analogs:

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since 1-Fluoro-5-iodo-2,4-dinitrobenzene itself is achiral, CD spectroscopy would be applied to its chiral derivatives. For instance, the reaction of this compound with a chiral amine would lead to a chiral product whose stereochemistry could be investigated using CD.

The resulting CD spectrum would provide information about the conformation of the newly formed chiral center and the electronic transitions within the molecule. This can be particularly useful in mechanistic studies of nucleophilic aromatic substitution reactions, where the stereochemical outcome can provide insights into the reaction pathway.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Fluoro-5-iodo-2,4-dinitrobenzene |

| 1-Fluoro-2,4-dinitrobenzene (B121222) |

Computational and Theoretical Investigations of 1 Fluoro 5 Iodo 2,4 Dinitrobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For substituted dinitrobenzenes, these calculations can elucidate the effects of various functional groups on the aromatic system.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the LUMO and the HOMO-LUMO gap are key indicators of a molecule's electrophilicity and kinetic stability. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. While specific FMO data for 1-fluoro-5-iodo-2,4-dinitrobenzene is not available, analysis of related compounds like DNFB provides insight into the electronic effects of the nitro and halogen substituents. The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, making the benzene (B151609) ring highly electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr).

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions (typically red for electron-rich, negative potential and blue for electron-poor, positive potential).

For SNAr reactions, an EPS map highlights the electrophilic sites on the aromatic ring. In a study of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and its chloro-analogue (DNCB), EPS maps clearly show a significant region of positive potential (blue) on the carbon atom attached to the halogen (the ipso-carbon). walisongo.ac.id This positive potential indicates a strong electrophilic site, which is the target for incoming nucleophiles. The map visually confirms the powerful electron-withdrawing effect of the two nitro groups, which delocalize negative charge away from the ring and render the ipso-carbon highly susceptible to attack. walisongo.ac.id For 1-fluoro-5-iodo-2,4-dinitrobenzene, a similar map would be expected to show a highly positive potential at the C-F and C-I carbons, marking them as the primary sites for nucleophilic attack.

Charge Distribution and Bond Polarity Analysis

Methods like Natural Bond Orbital (NBO) analysis provide quantitative data on the charge distribution across the atoms in a molecule. This allows for a detailed examination of bond polarity and atomic charges.

In a comparative NBO analysis of DNFB and DNCB, researchers found that the ipso-carbon in DNFB carries a greater positive charge than in DNCB. walisongo.ac.id This finding helps to explain the experimentally observed higher reactivity of DNFB in SNAr reactions. The greater electronegativity of fluorine compared to chlorine leads to a more polarized C-X bond and a more electrophilic carbon center, facilitating the initial nucleophilic attack. walisongo.ac.id Although specific calculations for 1-fluoro-5-iodo-2,4-dinitrobenzene are absent, one could hypothesize a complex interplay of electronegativity and polarizability influencing the charge on the carbons bonded to fluorine and iodine.

| Compound | Charge on ipso-Carbon (C1) | Charge on Halogen | Source |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | +0.211 | -0.370 | walisongo.ac.id |

| 1-Chloro-2,4-dinitrobenzene (B32670) (DNCB) | +0.117 | -0.158 | walisongo.ac.id |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This provides deep insights into the reaction mechanism, kinetics, and the factors that influence them.

Energetics and Kinetics of Nucleophilic Substitution

The generally accepted mechanism for nucleophilic aromatic substitution on dinitrohalobenzenes is the SNAr mechanism. This is a two-step process involving the initial addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net

Computational studies can calculate the activation energies for each step. Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638) across various aprotic solvents have shown that the rate-determining step can change depending on the solvent's properties. rsc.org In solvents that cannot assist in stabilizing the departing fluoride (B91410) ion through hydrogen bonding, the second step (expulsion of the leaving group) is often rate-limiting. rsc.org In hydrogen-bond donor solvents, the departure of the fluoride is assisted, and the first step (formation of the Meisenheimer complex) can become rate-determining. For 1-fluoro-5-iodo-2,4-dinitrobenzene, two leaving groups are possible (F⁻ and I⁻), and computational modeling would be invaluable in predicting the regioselectivity and the energetic barriers associated with the departure of each halide.

Catalytic Effects and Reaction Mechanism Elucidation

SNAr reactions involving amine nucleophiles are often subject to base catalysis. rsc.org The base can assist in the removal of a proton from the amine nucleophile in the intermediate complex, thereby accelerating the reaction. Kinetic studies of the reaction between DNFB and piperidine demonstrate significant base catalysis in solvents like toluene (B28343) and dioxane, whereas the reaction is largely insensitive to base concentration in solvents like chloroform (B151607) or acetonitrile. This behavior can be rationalized by examining the stability of the intermediate and the transition states. Computational modeling can elucidate the precise role of the catalyst by modeling the reaction pathway with and without the catalytic species, comparing activation energies, and clarifying the structure of the catalyzed transition state. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be used to interpret experimental data or to predict the characteristics of novel compounds.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of active nuclei, such as ¹H, ¹³C, ¹⁹F, and ¹⁴N, within a molecule.

For 1-fluoro-5-iodo-2,4-dinitrobenzene, density functional theory (DFT) methods, such as B3LYP, are commonly employed in conjunction with a suitable basis set (e.g., 6-311+G(2d,p)) to perform geometry optimization followed by a Gauge-Including Atomic Orbital (GIAO) calculation. The resulting magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical comparison of predicted versus experimental ¹H and ¹³C NMR data would be presented in a table. The accuracy of the prediction depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). Discrepancies between theoretical and experimental values can often provide deeper insight into the molecule's electronic structure and environment.

Table 1: Illustrative Format for Theoretical vs. Experimental NMR Data

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-3 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| C-1 | Data not available | Data not available |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. These calculations are performed after finding the molecule's equilibrium geometry. The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and, subsequently, the vibrational frequencies.

For 1-fluoro-5-iodo-2,4-dinitrobenzene, key vibrational modes would include the C-F stretch, C-I stretch, symmetric and asymmetric NO₂ stretches, and various aromatic C-H and C-C vibrations. Comparing the calculated spectrum with an experimental one allows for the assignment of specific absorption bands to particular molecular motions. Calculated frequencies are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the theoretical models (e.g., the harmonic oscillator approximation).

Conformational Analysis and Aromaticity Studies

The three-dimensional structure and electronic distribution of a molecule are critical to its properties and reactivity.

Conformational Analysis: The primary conformational variable in 1-fluoro-5-iodo-2,4-dinitrobenzene would be the orientation of the two nitro groups relative to the benzene ring. While rotation around the C-N bonds is sterically hindered, computational methods can map the potential energy surface associated with this rotation. This helps to identify the most stable (lowest energy) conformation and the energy barriers to rotation. The planarity of the nitro groups with respect to the aromatic ring influences the degree of electronic conjugation.

Aromaticity Studies: Aromaticity is a key concept describing the stability and reactivity of the benzene ring. Computational methods can quantify this property. The Nucleus-Independent Chemical Shift (NICS) is a common method, where the magnetic shielding is calculated at the center of the aromatic ring. A negative NICS value typically indicates aromatic character. Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of aromaticity by analyzing bond length variations. For 1-fluoro-5-iodo-2,4-dinitrobenzene, these calculations would assess how the electron-withdrawing nitro groups and the halogen substituents influence the aromaticity of the phenyl ring.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

QSAR models are statistical models that relate the chemical structure of a molecule to its activity, in this case, its chemical reactivity. For a compound like 1-fluoro-5-iodo-2,4-dinitrobenzene, which is activated towards nucleophilic aromatic substitution (SNAr), QSAR can predict its reactivity with various nucleophiles.

Key molecular descriptors would be calculated using computational methods:

Electronic Descriptors: Atomic charges (e.g., from Mulliken population analysis or Natural Bond Orbital analysis), dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for SNAr reactions, as a lower LUMO energy indicates greater susceptibility to nucleophilic attack.

Topological Descriptors: These describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Parameters like electronegativity, hardness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic attack.

These descriptors would then be used to build a regression model correlating them with experimentally determined reaction rates for a series of related compounds. Such a model could then predict the reactivity of 1-fluoro-5-iodo-2,4-dinitrobenzene. For instance, the strong electron-withdrawing effects of the two nitro groups and the fluorine atom are expected to make the carbon atoms at positions 1, 2, and 4 highly electrophilic and thus susceptible to attack.

Table 2: List of Compound Names

| Compound Name |

|---|

| 1-Fluoro-5-iodo-2,4-dinitrobenzene |

Applications of 1 Fluoro 5 Iodo 2,4 Dinitrobenzene in Specialized Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

1-Fluoro-5-iodo-2,4-dinitrobenzene serves as a valuable starting material or intermediate in the construction of complex organic structures. Its utility stems from the ability to selectively address its different functional groups in a stepwise manner, enabling the assembly of intricate molecular architectures. The compound's framework is a key component in synthesizing molecules for various fields of chemical research. For instance, related multi-halogenated and nitrated benzene (B151609) derivatives are recognized as crucial building blocks for creating more elaborate organic compounds in both laboratory and industrial settings. lookchem.com

Table 1: Physicochemical Properties of 1-Fluoro-5-iodo-2,4-dinitrobenzene

| Property | Value |

|---|---|

| CAS Number | 38636-12-3 echemi.com |

| Molecular Formula | C₆H₂FIN₂O₄ echemi.com |

| Molecular Weight | 311.99 g/mol echemi.com |

| Heavy Atom Count | 14 guidechem.com |

| Topological Polar Surface Area | 91.6 Ų guidechem.com |

The reactivity of 1-Fluoro-5-iodo-2,4-dinitrobenzene makes it a suitable precursor for synthesizing a variety of heterocyclic compounds. The primary reaction pathway involves the nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atom. This reaction is analogous to the behavior of similar compounds like 1-chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes, where the halogen is selectively substituted by nucleophiles. researchgate.net

Diverse nucleophiles, such as primary amines, hydrazines, or thiols, can displace the fluoride (B91410) ion to form a new carbon-nitrogen or carbon-sulfur bond, respectively. The resulting intermediate, now bearing the new substituent, can undergo further transformations. For example, the nitro groups can be chemically reduced to amino groups. These newly formed amino groups can then participate in intramolecular cyclization reactions with other functional groups present on the molecule or with a substituent introduced at the 1-position, leading to the formation of various heterocyclic ring systems like benzimidazoles or phenazines. The synthesis of new heterocycles from classes like oxazol-5(4H)-one often involves condensation reactions that could be adapted for intermediates derived from 1-Fluoro-5-iodo-2,4-dinitrobenzene. nih.gov

While specific material properties are outside the scope of this discussion, the role of 1-Fluoro-5-iodo-2,4-dinitrobenzene as an intermediate in the synthesis of functional materials is noteworthy. The incorporation of this moiety into a larger polymer or molecular system allows for the introduction of specific functionalities. The high atomic weight of iodine can be leveraged to create materials with high electron density. The electron-withdrawing nature of the dinitrophenyl system can be used to tune the electronic properties of conjugated systems. In material science, related halogenated nitrobenzenes are utilized as components in the development of new materials with specific characteristics. lookchem.com The synthesis proceeds by first using the reactive fluorine atom to attach the core structure to a polymer backbone or another monomer, followed by potential modifications of the iodo and nitro groups to achieve the final material's structure.

Role in Derivatization Strategies for Analytical Purposes

Derivatization is a key strategy in analytical chemistry to enhance the detectability and separation of analytes. 1-Fluoro-5-iodo-2,4-dinitrobenzene is structurally analogous to 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB), famously known as Sanger's reagent, which is widely used for this purpose. wikipedia.orgnih.gov The underlying principle is the reaction of the activated fluorine atom with specific functional groups in analyte molecules to attach the dinitrophenyl group, which acts as a chemical tag.

The 2,4-dinitrophenyl moiety is a strong chromophore, meaning it absorbs light intensely in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. By reacting 1-Fluoro-5-iodo-2,4-dinitrobenzene with analytes that are otherwise difficult to detect spectroscopically (such as amino acids, peptides, or certain pharmaceuticals), a "tagged" derivative is formed. nih.govsigmaaldrich.com This reaction is typically carried out with primary and secondary amines, phenols, or thiols. sigmaaldrich.com The resulting dinitrophenyl (DNP) derivative can be easily detected and quantified using UV-Vis spectrophotometry. The presence of the iodine atom in the structure, compared to the more common Sanger's reagent, may subtly alter the absorption maximum or extinction coefficient, and offers a potential site for alternative detection methods or further chemical modification. The general principle has been applied using DNFB for the affinity labeling of biological receptors. nih.gov

Table 2: Key Reactions for Derivatization

| Analyte Functional Group | Reaction Type | Purpose |

|---|---|---|

| Primary/Secondary Amine (-NH₂, -NHR) | Nucleophilic Aromatic Substitution | Labeling for UV-Vis detection, HPLC analysis. nih.govsigmaaldrich.com |

| Thiol (-SH) | Nucleophilic Aromatic Substitution | Labeling of cysteine residues, thiolated compounds. sigmaaldrich.com |

In liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often performed to improve the separation and detection of target molecules. sigmaaldrich.com 1-Fluoro-5-iodo-2,4-dinitrobenzene can be used as a pre-column derivatizing reagent. The reaction with the analyte, for example, an amino acid or a drug like gabapentin, yields a DNP-derivative that is more readily retained on reversed-phase HPLC columns and is highly detectable by UV-Vis detectors. sigmaaldrich.comthomassci.com This method, well-established for DNFB, allows for the sensitive quantification of various compounds in complex matrices such as biological fluids or pharmaceutical formulations. wikipedia.orgsigmaaldrich.com The DNP-derivatives are generally stable, allowing for robust and reproducible analysis. wikipedia.org

Controlled Introduction of Fluorine, Iodine, and Nitro Functionalities

The structure of 1-Fluoro-5-iodo-2,4-dinitrobenzene allows for the sequential and controlled introduction of its constituent functionalities into a target molecule. This is possible due to the differing reactivity of the three types of functional groups.

Fluorine: The C-F bond at the 1-position is the most labile site for nucleophilic attack due to strong activation by the two electron-withdrawing nitro groups in the ortho and para positions. This allows for the selective replacement of fluorine with a wide range of nitrogen, oxygen, or sulfur nucleophiles under relatively mild conditions, attaching the iodo-dinitrophenyl group to a substrate.

Iodine: The C-I bond is significantly less reactive towards nucleophilic substitution compared to the C-F bond. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. This allows for the formation of new carbon-carbon bonds, enabling the attachment of aryl, alkyl, or alkynyl groups at the 5-position after the fluorine has been substituted.

Nitro Groups: The two nitro groups are generally stable during the initial nucleophilic substitution at the fluorine position. However, they can be readily reduced to amino groups (anilines) using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. These resulting amino groups are themselves versatile functionalities, enabling further reactions like diazotization, acylation, or cyclization to build even more complex molecular structures. It is also possible under certain conditions to achieve nucleophilic substitution of a nitro group, as has been described for related dinitrobenzene compounds.

Generation of Highly Substituted Aromatic Derivatives for Structure-Reactivity Studies

The strategic placement of multiple reactive sites on an aromatic ring provides a versatile platform for the synthesis of polysubstituted derivatives. The compound 1-Fluoro-5-iodo-2,4-dinitrobenzene is a prime example of a scaffold engineered for such purposes. The electron-withdrawing nature of the two nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), primarily at the carbon bearing the fluorine atom. The fluorine atom is an excellent leaving group in this context, facilitating the introduction of a wide array of nucleophiles.

By analogy with the well-studied reactions of similar compounds like 1-fluoro-2,4-dinitrobenzene (DNFB), it is anticipated that 1-fluoro-5-iodo-2,4-dinitrobenzene would react readily with a variety of nucleophiles. The initial substitution of the fluorine atom can be followed by a subsequent reaction at the iodo-substituted position, or vice versa, to afford a diverse library of compounds.

Table 1: Predicted Reactivity of 1-Fluoro-5-iodo-2,4-dinitrobenzene with Various Nucleophiles

| Nucleophile | Reagent Example | Predicted Product of Fluorine Substitution |

| Amine | Aniline | N-(5-Iodo-2,4-dinitrophenyl)aniline |

| Alkoxide | Sodium methoxide | 1-Iodo-5-methoxy-2,4-dinitrobenzene |

| Thiolate | Sodium thiophenoxide | 1-Iodo-2,4-dinitro-5-(phenylthio)benzene |

| Azide | Sodium azide | 1-Azido-5-iodo-2,4-dinitrobenzene |

The resulting iodo-substituted dinitrophenyl ethers, amines, and thioethers can then serve as substrates for further functionalization. For instance, the iodine atom can be utilized in reactions such as Suzuki, Sonogashira, or Heck cross-coupling to introduce aryl, alkynyl, or vinyl groups, respectively. This sequential functionalization strategy provides a powerful tool for accessing complex aromatic structures that would be challenging to synthesize through other methods.

Table 2: Hypothetical Sequential Synthesis of a Highly Substituted Aromatic Derivative

| Step | Reaction Type | Reactants | Product |

| 1 | Nucleophilic Aromatic Substitution | 1-Fluoro-5-iodo-2,4-dinitrobenzene, Piperidine (B6355638) | 1-(5-Iodo-2,4-dinitrophenyl)piperidine |

| 2 | Suzuki Cross-Coupling | 1-(5-Iodo-2,4-dinitrophenyl)piperidine, Phenylboronic acid | 1-(2,4-Dinitro-5-phenylphenyl)piperidine |

The systematic variation of the nucleophile in the first step and the coupling partner in the second step allows for the creation of a matrix of compounds. The physicochemical and spectroscopic properties of these derivatives can then be meticulously analyzed to establish quantitative structure-activity relationships (QSAR). These studies are fundamental to understanding how substituent effects modulate the electronic properties, conformation, and ultimately the reactivity of the aromatic core. Such insights are critical in the rational design of molecules with tailored properties for applications in materials science, medicinal chemistry, and catalysis.

Future Research Directions and Potential Avenues

Exploration of Novel Catalytic Transformations

The presence of both a fluoro and an iodo substituent on the dinitrated benzene (B151609) ring makes 1-Fluoro-5-iodo-2,4-dinitrobenzene a prime candidate for a range of catalytic cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition, a key step in many catalytic cycles. Future research will likely focus on leveraging this reactivity.

Potential catalytic reactions to be explored include:

Suzuki-Miyaura Coupling: The reaction of the iodo-group with various boronic acids or esters could lead to the synthesis of a wide array of biaryl and vinyl-substituted dinitrobenzene derivatives. beilstein-journals.orgorganic-chemistry.orgnih.govmdpi.com These products could serve as precursors for complex dyes, liquid crystals, or pharmaceutically active compounds.

Sonogashira Coupling: The palladium-catalyzed reaction with terminal alkynes would provide access to dinitrophenylacetylenes. gelest.comwashington.edunih.govnih.gov These compounds are valuable intermediates in the synthesis of conjugated polymers and materials with interesting photophysical properties.

Buchwald-Hartwig Amination: The catalytic formation of carbon-nitrogen bonds by reacting the iodo-substituent with various amines can produce a library of N-aryl dinitroanilines. acsgcipr.orgtcichemicals.comnih.govmdpi.com These derivatives are of interest in medicinal chemistry and materials science.

Ullmann Condensation: Copper-catalyzed coupling reactions, particularly with phenols or anilines, could offer alternative routes to diaryl ethers and diaryl amines, which are important structural motifs in many natural products and pharmaceuticals. rsc.org

A key area of investigation will be the chemoselectivity of these reactions, exploring conditions that allow for the selective reaction of the iodo group while leaving the fluoro group intact for subsequent transformations.

Development of Greener Synthetic Routes and Methodologies

The synthesis and application of polynitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. A significant avenue for future research will be the development of more environmentally benign and sustainable methods for the synthesis and derivatization of 1-Fluoro-5-iodo-2,4-dinitrobenzene.

Future research in this area could focus on:

Phase-Transfer Catalysis (PTC): Utilizing PTC could enable reactions to be carried out in biphasic systems, potentially reducing the need for volatile organic solvents and allowing for easier product separation. researchgate.net This could be particularly relevant for nucleophilic aromatic substitution reactions involving the fluorine atom.

Biocatalysis: The use of enzymes to perform specific transformations on the molecule could offer a highly selective and environmentally friendly alternative to traditional chemical methods. huarenscience.com For instance, nitroreductases could be explored for the selective reduction of one or both nitro groups.

Advanced Mechanistic Insights through Ultrafast Spectroscopy

The photophysical and photochemical properties of 1-Fluoro-5-iodo-2,4-dinitrobenzene are largely unexplored. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide invaluable insights into the excited-state dynamics of this molecule. nih.govnih.govresearchgate.netyoutube.com

Future studies could investigate:

Excited-State Lifetimes: Determining the lifetimes of the singlet and triplet excited states will be crucial for understanding the molecule's photostability and potential for use in photochemical applications.

Intersystem Crossing and Internal Conversion: Mapping the pathways and efficiencies of non-radiative decay processes will provide a comprehensive picture of the molecule's photophysics.

Transient Species: Identifying and characterizing transient intermediates, such as radicals or ionic species, formed upon photoexcitation can shed light on potential reaction mechanisms. nih.gov

These studies would not only enhance our fundamental understanding of the molecule but also guide the design of new derivatives with tailored photophysical properties for applications in areas like photosensitizers or molecular switches.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling offer powerful tools for predicting the properties and reactivity of new molecules. For 1-Fluoro-5-iodo-2,4-dinitrobenzene, computational studies can guide the synthesis of new derivatives with specific, desired characteristics.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, vibrational frequencies, and reactivity of the molecule and its derivatives. This can help in understanding the regioselectivity of catalytic reactions and the stability of potential products.

In Silico Screening: Large libraries of virtual derivatives can be screened computationally to identify candidates with promising properties for specific applications, such as energetic materials or pharmacologically active compounds.

Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and reaction pathways of various transformations, providing a deeper understanding of the underlying mechanisms.

Integration with Flow Chemistry for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. cncb.ac.cnnih.govnih.govresearchgate.netuc.ptncl.res.inmdpi.com The synthesis and derivatization of highly energetic or reactive compounds like 1-Fluoro-5-iodo-2,4-dinitrobenzene are particularly well-suited for flow chemistry.

Future research directions include:

Continuous Nitration and Halogenation: Developing continuous flow processes for the synthesis of the parent compound itself could lead to safer and more efficient production. ncl.res.in

Flow-Based Derivatization: Integrating the catalytic transformations mentioned in section 8.1 into a continuous flow setup would allow for the on-demand synthesis of a variety of derivatives. nih.gov

Microreactor Technology: The use of microreactors can offer precise control over reaction parameters, leading to higher yields and selectivities. cncb.ac.cnresearchgate.netnih.gov

Expansion into Complex Polyaromatic Architectures

The unique combination of reactive sites on 1-Fluoro-5-iodo-2,4-dinitrobenzene makes it an ideal starting material for the synthesis of complex, multi-dimensional polyaromatic architectures.

Future research could explore:

Sequential Cross-Coupling Reactions: A stepwise approach, first utilizing the reactivity of the iodo-group and then the fluoro-group, could be employed to build complex, unsymmetrical structures.

Dendrimer and Polymer Synthesis: The molecule could serve as a core or a branching unit in the synthesis of dendrimers or as a monomer for the preparation of novel polymers with interesting electronic or optical properties.

Synthesis of Fused Ring Systems: Intramolecular reactions of appropriately designed derivatives could lead to the formation of novel heterocyclic and polycyclic aromatic compounds.

Q & A

Q. What synthetic strategies are recommended for introducing nitro groups into 1-fluoro-5-iodo-2,4-dinitrobenzene?

Sequential nitration of fluorobenzene derivatives under controlled conditions (e.g., mixed acid systems at low temperatures) is a common approach. The iodine substituent’s stability during nitration must be verified via HPLC or NMR to avoid unintended substitution or decomposition .

Q. What safety protocols are essential when handling 1-fluoro-5-iodo-2,4-dinitrobenzene?

Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact. Store in airtight containers away from reducing agents due to the nitro groups’ explosive potential. Refer to TCI America’s safety guidelines for halogenated nitroaromatics .

Q. How do the substituents influence solubility in organic solvents?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in benzene, ether, or dimethylformamide (DMF). The iodine atom enhances solubility in aprotic solvents, while nitro groups reduce polarity .

Advanced Research Questions

Q. How can the iodine substituent be leveraged in cross-coupling reactions for functionalizing this compound?

The iodine atom serves as a superior leaving group in palladium-catalyzed reactions (e.g., Ullmann or Suzuki couplings). Optimize conditions using Pd(PPh₃)₄ in DMF at 80–100°C, monitoring yields via LC-MS. Competing reactivity from nitro groups may require protecting strategies .

Q. What analytical methods resolve contradictions in reported reaction yields during iodination or nitration steps?

Use kinetic studies (e.g., time-resolved IR spectroscopy) to identify intermediate formation. Reproduce reactions under inert atmospheres to exclude moisture/O₂ interference. Conflicting data may arise from trace metal impurities in catalysts .

Q. How do nitro groups affect electrophilic aromatic substitution (EAS) patterns in this compound?

Nitro groups are strong meta-directors due to their electron-withdrawing nature. DFT calculations reveal decreased electron density at ortho/para positions, directing electrophiles to the remaining meta site (C-5). Competitive iodine displacement may occur under strong nucleophilic conditions .

Q. What role does 1-fluoro-5-iodo-2,4-dinitrobenzene play in studying mutagenicity or carcinogenicity?

The nitro groups can be metabolically reduced to genotoxic amines. Use Ames tests with Salmonella strains (e.g., TA98) to assess mutagenic potential. Compare results with structurally similar compounds like 1-fluoro-2,4-dinitrobenzene, which shows tumor-promoting activity .

Methodological Considerations

Q. How to characterize intermediates in the synthesis of 1-fluoro-5-iodo-2,4-dinitrobenzene?

- NMR : ¹⁹F NMR tracks fluorine environment changes; ¹H/¹³C NMR identifies substitution patterns.

- HPLC : Monitor reaction progress with a C18 column (UV detection at 254 nm).

- X-ray crystallography : Resolve regiochemical ambiguities in nitro group positioning .

Q. What computational tools predict reaction pathways for functionalizing this compound?

Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G*) calculate activation energies for iodination/nitration. Retrosynthesis tools (e.g., Reaxys) propose routes using halogen exchange or directed metalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.